molecular formula C24H25NO B037464 Dmatu CAS No. 118495-18-4

Dmatu

Cat. No.: B037464
CAS No.: 118495-18-4
M. Wt: 343.5 g/mol
InChI Key: CJVMFEWWYSIBSV-CIEVZJJWSA-N
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Description

"Dmatu" (CAS 62-75-9), commonly referred to as N-Nitrosodimethylamine (NDMA), is a volatile, yellow, organic compound with the molecular formula C₂H₆N₂O. It belongs to the nitrosamine family, characterized by a nitroso group (-N=O) bonded to an amine structure. NDMA is a potent carcinogen and mutagen, historically linked to industrial processes, tobacco smoke, and contaminated food/water . Its toxicity arises from its metabolic activation in the liver, where it forms alkylating agents that damage DNA, leading to hepatocellular carcinoma and other malignancies .

NDMA’s physicochemical properties include a molecular weight of 74.08 g/mol, a boiling point of 152°C, and high solubility in water (3.3 g/L at 20°C). It is regulated globally due to its health risks, with the U.S. EPA setting a maximum contaminant level (MCL) of 0.7 ng/L in drinking water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylallyl tryptophan typically involves the enzymatic prenylation of tryptophan using dimethylallyl diphosphate as the prenyl donor. The reaction is catalyzed by dimethylallyl tryptophan synthase, which facilitates the transfer of the dimethylallyl group to the indole ring of tryptophan. The reaction conditions generally include a buffered aqueous solution with an optimal pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .

Industrial Production Methods

Industrial production of dimethylallyl tryptophan involves the use of recombinant microorganisms engineered to overexpress dimethylallyl tryptophan synthase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product. The process includes fermentation, followed by extraction and purification of dimethylallyl tryptophan from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Dimethylallyl tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylallyl tryptophan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethylallyl tryptophan involves the prenylation of the indole ring of tryptophan by dimethylallyl tryptophan synthase. This enzyme catalyzes the transfer of the dimethylallyl group from dimethylallyl diphosphate to the C-4 position of the indole ring, forming dimethylallyl tryptophan. The prenylation increases the lipophilicity and binding affinity of the compound to target proteins, enhancing its biological activity .

Comparison with Similar Compounds

NDMA shares structural and functional similarities with other nitrosamines and alkylamines. Below is a comparative analysis with N-Nitrosodiethylamine (NDEA) and N-Nitrosodipropylamine (NDPA), selected for their analogous carcinogenic profiles and regulatory relevance.

Table 1: Comparative Analysis of NDMA, NDEA, and NDPA

Property NDMA (Dmatu) NDEA NDPA
CAS No. 62-75-9 55-18-5 621-64-7
Molecular Formula C₂H₆N₂O C₄H₁₀N₂O C₆H₁₂N₂O
Molecular Weight 74.08 g/mol 102.14 g/mol 130.18 g/mol
Carcinogenicity Group 2A (IARC) Group 2B (IARC) Group 2B (IARC)
Toxicity (LD₅₀, rat) 37 mg/kg (oral) 220 mg/kg (oral) 480 mg/kg (oral)
Primary Use Byproduct of industrial processes Lubricant additive Rubber manufacturing
Regulatory Limits 0.7 ng/L (EPA) 0.5 ng/L (EPA) Not federally regulated (EPA)

Key Research Findings

Structural and Functional Similarities: All three compounds feature a nitroso group bonded to secondary amines. NDMA’s smaller alkyl chains (methyl groups) confer higher volatility and reactivity compared to NDEA (ethyl) and NDPA (propyl) . NDMA exhibits 10× higher carcinogenic potency than NDEA in rodent models due to faster metabolic activation and DNA adduct formation .

ADMET Profiles :

  • Absorption : NDMA’s low molecular weight facilitates rapid gastrointestinal absorption, whereas NDPA’s larger size delays absorption .
  • Toxicity : NDMA’s median lethal dose (LD₅₀) is significantly lower than NDEA and NDPA, reflecting its acute toxicity .
  • Environmental Persistence : NDMA’s half-life in water (5–10 days) is shorter than NDPA (30–60 days), but its widespread industrial release increases exposure risks .

For example, the FDA recalls medications (e.g., valsartan) contaminated with NDMA at levels >96 ng/day, whereas NDEA limits are less stringent . NDPA’s use in rubber production has declined due to substitution with safer alternatives, while NDMA remains a persistent contaminant in water and pharmaceuticals .

Critical Analysis of Contradictions and Limitations

  • Structural-Activity Relationships : Longer alkyl chains in NDEA/NDPA reduce electrophilic reactivity but increase lipid solubility, complicating toxicity predictions .
  • Analytical Challenges : NDMA’s trace-level detection in environmental samples requires advanced LC-MS/MS methods, whereas NDEA/NDPA are easier to quantify .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dmatu with high purity for academic research?

  • Methodological Answer: Synthesis of this compound requires precise stoichiometric control and characterization via spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure. For reproducibility, document reaction conditions (temperature, solvent, catalysts) and validate purity using HPLC or mass spectrometry. Cross-reference protocols with established inorganic chemistry frameworks to minimize impurities .

Q. How should researchers address inconsistencies in reported physicochemical properties of this compound across studies?

  • Methodological Answer: Discrepancies in properties (e.g., solubility, thermal stability) may arise from synthesis variations or measurement techniques. Conduct comparative analyses using standardized protocols (e.g., ISO guidelines for thermal gravimetric analysis). Replicate experiments under controlled conditions and perform meta-analyses of published data to identify systemic biases .

Q. What are the best practices for characterizing this compound’s crystallographic structure?

  • Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) for atomic-level resolution, complemented by powder XRD for bulk phase identification. Refine data using software like SHELX or Olex2, and validate against crystallographic databases (e.g., Cambridge Structural Database). Report lattice parameters and space group symmetry with error margins .

Advanced Research Questions

Q. How can computational models enhance the design of this compound-based materials for specific applications (e.g., catalysis)?

  • Methodological Answer: Employ density functional theory (DFT) to predict electronic properties and reaction pathways. Validate models against experimental data (e.g., adsorption energies from surface science studies). Use molecular dynamics simulations to explore thermodynamic stability under operational conditions .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in this compound reactivity studies?

  • Methodological Answer: Systematically test assumptions in computational models (e.g., solvent effects, surface defects) and refine parameters using Bayesian optimization. Conduct in situ spectroscopy (e.g., operando Raman) to capture transient intermediates and reconcile discrepancies .

Q. How should researchers design experiments to investigate this compound’s mechanistic role in multi-step catalytic cycles?

  • Methodological Answer: Utilize isotope labeling (e.g., ^13C or ^2H) and kinetic isotope effects (KIE) to track reaction pathways. Pair time-resolved spectroscopy with stopped-flow techniques to isolate intermediate species. Establish a feedback loop between experimental kinetics and microkinetic modeling .

Q. Data Management & Reproducibility

Q. What elements should a data management plan (DMP) for this compound research include to comply with FAIR principles?

  • Methodological Answer: A DMP must specify data storage formats (e.g., .cif for crystallography), metadata standards (e.g., Crystallographic Information Framework), and repositories (e.g., Zenodo). Include protocols for data anonymization and long-term archiving. Adopt version control tools (e.g., Git) for computational data .

Q. How can researchers ensure reproducibility in this compound studies when raw datasets are heterogeneous?

  • Methodological Answer: Implement open-source workflows (e.g., Jupyter notebooks for DFT calculations) and share raw instrument outputs (e.g., .raw NMR files). Use platforms like Figshare to publish supplementary data, including negative results. Adopt community-driven checklists (e.g., MDAR Framework) for methodological transparency .

Q. Conflict Resolution & Peer Review

Q. What steps validate the authenticity of this compound’s novel properties when peer reviewers raise concerns about data outliers?

  • Methodological Answer: Perform robustness checks (e.g., sensitivity analysis for spectroscopic peaks) and provide error bars for all measurements. Share raw spectra and diffraction patterns as supplemental material. Invite third-party validation via collaborative replication studies .

Q. How should researchers respond to conflicting interpretations of this compound’s environmental impact in interdisciplinary studies?

  • Methodological Answer: Conduct life-cycle assessments (LCA) with standardized boundaries (e.g., ISO 14040) and disclose all assumptions. Use multi-criteria decision analysis (MCDA) to weigh trade-offs between efficacy and toxicity. Engage in preprint discussions to crowdsource critiques before journal submission .

Q. Tables: Key Methodological Considerations

Research Aspect Tools/Techniques Validation Criteria
Synthesis PurityHPLC, elemental analysis≥95% purity, absence of unassigned peaks
Computational ModelingDFT, COSMO-RSRMSE < 0.1 eV vs. experimental data
Data ReproducibilityVersion-controlled workflowsPublicly accessible raw datasets

Properties

IUPAC Name

(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVMFEWWYSIBSV-CIEVZJJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922690
Record name 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118495-18-4
Record name 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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